molecular formula C16H19NO4S B2894267 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950281-56-8

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2894267
CAS No.: 950281-56-8
M. Wt: 321.39
InChI Key: KAUZVEYHECLQRK-UHFFFAOYSA-N
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Description

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound features a chromen-2-one core structure substituted with a methyl group at the 6-position and a sulfonyl group attached to a 3-methylpiperidin-1-yl moiety. Chromen-2-ones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the chromen-2-one derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction of the sulfonylated chromen-2-one with 3-methylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to modify the chromen-2-one core or the piperidine moiety.

    Substitution: Nucleophilic substitution reactions can be performed to replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
  • 3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid

Uniqueness

6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of the 3-methylpiperidin-1-yl sulfonyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-5-6-14-13(8-11)9-15(16(18)21-14)22(19,20)17-7-3-4-12(2)10-17/h5-6,8-9,12H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUZVEYHECLQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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